Abacavir-d4

Description

BenchChem offers high-quality Abacavir-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Abacavir-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

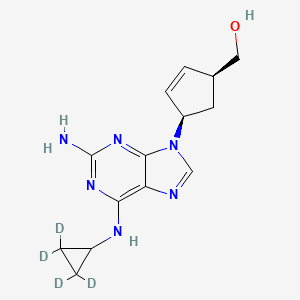

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSCOLBFJQGHM-ZOTQTBSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: In Vitro Mechanism of Action of Abacavir and the Role of Deuteration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI). It delves into the molecular interactions, signaling pathways, and experimental methodologies used to characterize its antiviral activity and the immunological basis of its primary adverse effect. Furthermore, this guide addresses the concept of deuteration in drug development and the current understanding of Abacavir-d4.

Core Mechanism of Action: A Dual Functionality

Abacavir's in vitro mechanism of action is characterized by two distinct functionalities: its primary role as an antiretroviral agent against HIV and a secondary interaction with the human leukocyte antigen (HLA) system that can lead to a hypersensitivity reaction.

Antiviral Activity: Inhibition of HIV Reverse Transcriptase

Abacavir is a carbocyclic synthetic nucleoside analogue of 2'-deoxyguanosine.[1] As a prodrug, it requires intracellular phosphorylation to become pharmacologically active.[2] Cellular enzymes convert Abacavir into its active metabolite, carbovir triphosphate (CBV-TP).[3][4][5] CBV-TP is a potent inhibitor of HIV reverse transcriptase (RT).[6]

The antiviral effect of CBV-TP is achieved through a dual mechanism:

-

Competitive Inhibition: CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the HIV reverse transcriptase enzyme.[3][5]

-

Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the 5' to 3' phosphodiester bond necessary for DNA chain elongation.[5] This leads to the termination of viral DNA synthesis, effectively halting HIV replication.[3][4][5]

This intracellular activation and mechanism of action are depicted in the following signaling pathway diagram.

Immunological Mechanism: HLA-B*57:01-Mediated Hypersensitivity

A significant adverse effect associated with Abacavir is a severe hypersensitivity reaction in individuals carrying the HLA-B57:01 allele.[3] This reaction is not a result of direct protein haptenation by the parent drug. Instead, Abacavir binds non-covalently within the peptide-binding groove of the HLA-B57:01 molecule.[3] This binding alters the shape and chemical properties of the antigen-presenting cleft, which in turn modifies the repertoire of self-peptides that can be presented to CD8+ T-cells.[3][4] This altered presentation of self-peptides leads to the activation of Abacavir-specific cytotoxic T-cells, resulting in a systemic hypersensitivity reaction.[4]

Quantitative In Vitro Data

The in vitro antiviral potency of Abacavir has been evaluated in various cell lines and against different HIV-1 strains. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line / Isolate | Reference |

| IC50 (Wild-Type HIV-1) | 4.0 µM | MT-4 cells | [6] |

| IC50 (Clinical Isolates of HIV-1) | 0.26 µM | - | [6] |

| Ki (HIV Reverse Transcriptase) | 0.021 µM | Calf thymus DNA template primer | [6] |

Experimental Protocols

The in vitro evaluation of Abacavir's mechanism of action relies on a variety of standardized experimental protocols.

HIV Reverse Transcriptase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the activity of HIV reverse transcriptase.

Methodology:

-

Assay Setup: A cell-free assay is typically performed in a microtiter plate format.

-

Components: The reaction mixture includes recombinant HIV-1 reverse transcriptase, a template-primer (e.g., poly(A)•oligo(dT)), deoxyribonucleoside triphosphates (dNTPs, including a labeled dNTP such as [³H]dTTP), and the test compound (Abacavir or its active metabolite, CBV-TP) at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated onto a filter mat.

-

Quantification: The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter. The percentage of inhibition is calculated relative to a no-drug control.

In Vitro Antiviral Activity Assay (Cell-Based)

Objective: To determine the concentration of Abacavir required to inhibit HIV replication in a cellular context.

Methodology:

-

Cell Culture: Susceptible host cells (e.g., MT-4, CEM, or peripheral blood mononuclear cells - PBMCs) are cultured.

-

Infection: Cells are infected with a known titer of HIV-1.

-

Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of Abacavir.

-

Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

Endpoint Measurement: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell supernatant using an ELISA, or by measuring reverse transcriptase activity.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.

In Vitro T-Cell Activation Assay for Hypersensitivity

Objective: To assess the ability of Abacavir to induce a T-cell response in PBMCs from donors with and without the HLA-B*57:01 allele.

Methodology:

-

Cell Isolation: PBMCs are isolated from whole blood of HLA-B57:01-positive and HLA-B57:01-negative donors.

-

Cell Culture and Stimulation: PBMCs are cultured in the presence of various concentrations of Abacavir.

-

Endpoint Measurement: T-cell activation is assessed by measuring cytokine release (e.g., IFN-γ, TNF-α) in the culture supernatant using ELISA or by quantifying the expression of activation markers (e.g., CD69, CD107a) on CD8+ T-cells via flow cytometry.

Abacavir-d4: The Role of Deuteration

Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can alter its metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the deuterated molecule more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This is known as the kinetic isotope effect.

Currently, there is a lack of publicly available in vitro studies specifically detailing the mechanism of action, antiviral efficacy, or intracellular phosphorylation of Abacavir-d4. The primary application of Abacavir-d4 found in the scientific literature is as an internal standard for the quantification of Abacavir in biological samples using mass spectrometry.

Inference on the Potential Effects of Deuteration on Abacavir:

Abacavir is primarily metabolized by alcohol dehydrogenase and glucuronosyltransferase to inactive metabolites.[1] Deuteration at the sites of metabolic oxidation could potentially slow down its metabolism, leading to a longer intracellular half-life of the parent compound and its active triphosphate form, CBV-TP. This could theoretically enhance its antiviral efficacy or alter its pharmacokinetic profile. However, without specific in vitro comparative studies between Abacavir and Abacavir-d4, this remains speculative.

Conclusion

Abacavir is a well-characterized nucleoside reverse transcriptase inhibitor with a dual mechanism of action that includes potent antiviral activity and a well-defined, HLA-B*57:01-restricted immunological adverse effect. Its in vitro properties have been extensively studied using a variety of robust experimental protocols. While the deuterated analogue, Abacavir-d4, is available as a research tool, its in vitro mechanism of action and potential therapeutic advantages have not been reported in the available scientific literature. Further in vitro comparative studies are necessary to elucidate whether deuteration offers any significant benefits in terms of antiviral potency, metabolic stability, or safety profile for this important antiretroviral agent.

References

- 1. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. droracle.ai [droracle.ai]

- 6. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics of Abacavir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. Due to the absence of publicly available data on the pharmacokinetics of Abacavir-d4 as a therapeutic agent, this document focuses exclusively on Abacavir. Abacavir-d4 is commonly utilized as a deuterated internal standard in bioanalytical methods to ensure the accuracy and precision of Abacavir quantification in biological matrices.

Quantitative Pharmacokinetic Data of Abacavir

The pharmacokinetic profile of abacavir has been extensively studied in various populations and under different conditions. The key parameters are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetics of Abacavir in Adults

| Parameter | 300 mg Dose | 600 mg Dose | Reference |

| Cmax (µg/mL) | 3.0 ± 0.89 | 4.7 - 9.6 | [1][2] |

| Tmax (h) | 0.63 - 1.0 | 1.0 - 1.7 | [2][3] |

| AUC (µg·h/mL) | 6.02 ± 1.73 | 15.7 - 32.8 | [1][2] |

| Half-life (h) | 1.54 ± 0.63 | 0.9 - 1.7 | [1][2] |

| Absolute Bioavailability (%) | 83 | - | [3] |

| Volume of Distribution (L/kg) | 0.86 ± 0.15 (IV) | - | [1] |

Table 2: Effect of Food on Abacavir Pharmacokinetics (300 mg dose)

| Parameter | Fasted State | Fed State (High-Fat Meal) | Reference |

| Cmax | Unaffected | Decreased by 26% | [4] |

| Tmax | Unaffected | Delayed by 38 minutes | [4] |

| AUC | Unaffected | No significant effect | [5] |

Experimental Protocols

The pharmacokinetic parameters of abacavir have been determined through various clinical studies. Below are detailed methodologies from representative studies.

Bioavailability and Bioequivalence Studies

Study Design: Most bioavailability and bioequivalence studies for abacavir follow a randomized, open-label, crossover design.[4] A single-dose, two-period, two-sequence crossover design is common for comparing different formulations or the effect of food.[6]

Subjects: Healthy adult volunteers are typically recruited for these studies.[5][6] Key inclusion criteria often include being HIV-negative, having a body mass index within a specified range, and having no clinically significant abnormalities in medical history or physical examination. Exclusion criteria typically include a history of hypersensitivity to abacavir, recent use of other medications, and excessive alcohol or tobacco consumption.[7]

Dosing and Administration: A single oral dose of abacavir, commonly 300 mg or 600 mg, is administered to subjects after an overnight fast.[5][6] For fed studies, the dose is administered after a standardized high-fat breakfast.[4]

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 hours) and multiple post-dose time points, such as 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.[4][8]

Analytical Method: Plasma concentrations of abacavir are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[6] This method offers high sensitivity and specificity. The bioanalytical method should be validated according to regulatory guidelines, ensuring accuracy, precision, linearity, and stability.

Mass Balance Study

Study Design: A single-dose, open-label study is conducted to understand the absorption, metabolism, and excretion of abacavir.[9]

Subjects: A small number of healthy male volunteers are typically enrolled.

Dosing: A single oral dose of radiolabeled abacavir (e.g., [14C]abacavir) is administered.[9]

Sample Collection: Blood, urine, and feces are collected at regular intervals for an extended period (e.g., up to 10 days) to account for the complete elimination of the drug and its metabolites.[9]

Analysis: Total radioactivity in blood, plasma, urine, and feces is measured. The concentrations of abacavir and its metabolites are determined using liquid chromatography with radiochemical detection and/or mass spectrometry.[9]

Visualizations

Abacavir Metabolism Pathway

Abacavir is primarily metabolized in the liver by alcohol dehydrogenase and glucuronosyltransferase.[10] The following diagram illustrates the main metabolic pathways.

Caption: Metabolic pathway of Abacavir.

Experimental Workflow for a Bioequivalence Study

The following diagram outlines the typical workflow of a bioequivalence study for abacavir.

Caption: Bioequivalence study workflow.

References

- 1. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Safety and Pharmacokinetics of Abacavir (1592U89) following Oral Administration of Escalating Single Doses in Human Immunodeficiency Virus Type 1-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abacavir: absolute bioavailability, bioequivalence of three oral formulations, and effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. extranet.who.int [extranet.who.int]

- 6. Bioequivalence of abacavir generic and innovator formulations under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Single-Dose Pharmacokinetics and Safety of Abacavir (1592U89), Zidovudine, and Lamivudine Administered Alone and in Combination in Adults with Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. ClinPGx [clinpgx.org]

Metabolic Stability of Abacavir-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic stability of Abacavir, a critical nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV. Due to the limited availability of direct metabolic data for its deuterated analog, Abacavir-d4, this document focuses on the well-established metabolic pathways of Abacavir and provides a scientific rationale for the anticipated metabolic profile of Abacavir-d4 based on the kinetic isotope effect (KIE). Detailed experimental protocols for assessing metabolic stability and visualizations of metabolic pathways and experimental workflows are included to support research and development in this area.

Introduction

Abacavir is a potent carbocyclic synthetic nucleoside analog that, after intracellular phosphorylation to its active metabolite, carbovir triphosphate, inhibits HIV-1 reverse transcriptase. Its pharmacokinetic profile is largely governed by its metabolic fate. Abacavir-d4 is a deuterated version of Abacavir, often used as an internal standard in analytical methods. The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect, potentially leading to a more stable compound. Understanding the metabolic stability of both Abacavir and its deuterated analog is crucial for drug development, informing dosing regimens, and predicting potential drug-drug interactions.

Metabolic Pathways of Abacavir

Abacavir is extensively metabolized in the liver, with less than 2% of the parent drug excreted unchanged in the urine.[1] The primary routes of metabolism do not involve the cytochrome P450 (CYP) enzyme system, which minimizes the risk of CYP-mediated drug-drug interactions.[2] The two main metabolic pathways are:

-

Oxidation via Alcohol Dehydrogenase (ADH): Abacavir is oxidized by cytosolic ADH to form an intermediate aldehyde, which is subsequently converted to the inactive 5'-carboxylic acid metabolite.[2]

-

Glucuronidation via UDP-glucuronosyltransferase (UGT): The cyclopentene methanol moiety of Abacavir undergoes conjugation with glucuronic acid, catalyzed by UGT enzymes, to form the inactive 5'-glucuronide metabolite.[2]

These two metabolites, along with a small amount of unchanged Abacavir, are the primary species eliminated through renal excretion.[1]

Visualizing Abacavir's Metabolic Pathway

References

The Gold Standard in Bioanalysis: Abacavir-d4 as an Internal Standard for Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic drugs in biological matrices is a cornerstone of pharmacokinetic studies and clinical drug monitoring. For the antiretroviral agent Abacavir, achieving high precision and accuracy in mass spectrometric analysis is paramount. The use of a stable isotope-labeled internal standard, specifically Abacavir-d4, has emerged as the gold standard, ensuring the reliability and robustness of bioanalytical methods. This technical guide provides a comprehensive overview of the application of Abacavir-d4 as an internal standard in mass spectrometry, complete with detailed experimental protocols and a summary of quantitative performance data.

The Critical Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is introduced to the sample at a known concentration to correct for variations that may occur during sample preparation, injection, and ionization.[1] While structural analogs can be used, stable isotope-labeled internal standards, such as deuterated compounds, are widely considered superior.[2] This is because their physicochemical properties are nearly identical to the analyte of interest, differing only in mass.[2] This near-identical nature allows them to co-elute with the analyte, experiencing and thus compensating for the same matrix effects and extraction recovery inefficiencies.[2] The use of deuterated internal standards like Abacavir-d4 significantly enhances the accuracy, precision, and overall robustness of the bioanalytical assay.[3]

Quantitative Performance of Abacavir Analysis with Internal Standards

The following tables summarize the validation parameters from various studies employing different internal standards for the quantification of Abacavir. This data highlights the performance characteristics of methods utilizing a deuterated internal standard compared to those using a structural analog.

Table 1: LC-MS/MS Method Parameters for Abacavir Quantification

| Parameter | Method A (with Abacavir-d4) | Method B (with Tenofovir) | Method C (with Granisetron) |

| Internal Standard | Abacavir-d4 | Tenofovir | Granisetron |

| Chromatographic Column | Not Specified | Thermo C18, 4.6 x 50 mm, 5 µm[1] | Gemini C18, 150 mm x 4.6mm, 5-µm[4] |

| Mobile Phase | Not Specified | Ammonium acetate:acetonitrile (20:80 % v/v), pH 5[1] | Not specified, isocratic[4] |

| Flow Rate | Not Specified | Not Specified | 1.0 mL/min[4] |

| Mass Transition (m/z) | Not Specified | Not Specified | Abacavir: 287.2→191.2, Granisetron: 313.1→138.2[4] |

| Ionization Mode | Not Specified | Not Specified | Positive Ion Mode[4] |

Table 2: Bioanalytical Method Validation Data for Abacavir Quantification

| Validation Parameter | Method A (with Abacavir-d4) | Method B (with Tenofovir) | Method C (with Granisetron) |

| Linearity Range (ng/mL) | 0.12-4.0 (in hair)[5] | 20 - 10000[1] | 29.8–9318[4] |

| Correlation Coefficient (r²) | 0.999[5] | Not Specified | Not Specified |

| Lower Limit of Quantification (LLOQ) | 0.12 ng/mg (in hair)[5] | 20 ng/mL[1] | 29.8 ng/mL[4] |

| Accuracy (%) | Within FDA limits[5] | 90.3 to 104.8[1] | Acceptable[4] |

| Precision (% CV) | Within FDA limits[5] | 2.1 to 4.3[1] | Acceptable[4] |

| Mean Recovery (%) | Within FDA limits[5] | Analyte: 62.86-63.62, IS: 60.71-62.49[1] | Analyte: 86.8[4] |

Experimental Protocols

This section provides a detailed, synthesized methodology for the quantification of Abacavir in human plasma using Abacavir-d4 as an internal standard, based on common practices in published literature.

Preparation of Stock and Working Solutions

-

Abacavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Abacavir reference standard in methanol.

-

Abacavir-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Abacavir-d4 reference standard in methanol.

-

Working Solutions: Prepare serial dilutions of the Abacavir stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of Abacavir-d4 at a fixed concentration (e.g., 10 µg/mL) in the same diluent.[6]

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.[6]

-

Add 50 µL of the Abacavir-d4 internal standard working solution to each tube (except for the blank matrix).[6]

-

Vortex the samples for 10 seconds.

-

Add 200 µL of methanol to precipitate plasma proteins.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of delivering a stable and precise flow rate.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of Abacavir.[1][4]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).[1] The specific composition and gradient may need to be optimized for a particular column and system.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally employed.[4]

-

Injection Volume: Typically 5-10 µL.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for Abacavir analysis.[4]

-

MRM Transitions: Monitor the specific precursor to product ion transitions for Abacavir and Abacavir-d4. For Abacavir, a common transition is m/z 287.2 → 191.2.[4] The transition for Abacavir-d4 will be shifted by +4 Da (m/z 291.2 → 195.2, for example, though the exact fragmentation may vary).

Method Validation

A full validation of the bioanalytical method should be performed to ensure its reliability, following guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters to assess include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.

References

Technical Guide: Abacavir-d4 for Research Applications

This technical guide provides essential information on Abacavir-d4, a deuterated analog of the antiretroviral drug Abacavir. It is intended for researchers, scientists, and drug development professionals utilizing Abacavir-d4 as an internal standard in pharmacokinetic studies and other analytical applications.

Physicochemical Properties of Abacavir-d4

Abacavir-d4 is a stable isotope-labeled version of Abacavir, primarily used to enhance the accuracy of mass spectrometry and liquid chromatography analyses.[1] The incorporation of four deuterium atoms allows for its use as an internal standard for the precise quantification of Abacavir in biological matrices.[1][2]

| Property | Value | References |

| Chemical Name | ((1S, 4R)-4-(2-amino-6-((cyclopropyl-2, 2, 3, 3-d4)amino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol | [1] |

| Synonyms | (1S,4R)-4-[2-Amino-6-(cyclopropylamino-d4)-9H-purin-9-yl]-2-cyclopentene-1-methanol, ABC-d4 | [3] |

| CAS Number | 1260619-56-4 and 1217731-56-0 | [1][3] |

| Molecular Formula | C₁₄H₁₄D₄N₆O | [3] |

| Molecular Weight | 290.36 g/mol | [3] |

Note on CAS Numbers: Two distinct CAS numbers, 1260619-56-4 and 1217731-56-0, are assigned to Abacavir-d4. Researchers should be aware of both when sourcing this compound, as they appear to be used interchangeably by different suppliers for the same deuterated analog where the four hydrogens on the cyclopropyl ring are replaced by deuterium.

Experimental Protocol: Quantification of Abacavir in Human Plasma using LC-MS/MS

The following is a representative protocol for the quantification of Abacavir in human plasma using Abacavir-d4 as an internal standard. This method is based on common practices in bioanalytical laboratories.

1. Preparation of Stock and Working Solutions:

-

Abacavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Abacavir in methanol.

-

Abacavir-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Abacavir-d4 in methanol.

-

Working Solutions: Prepare serial dilutions of the Abacavir stock solution in a mixture of water and methanol (1:1 v/v) to create calibration standards. Prepare a working solution of Abacavir-d4 by diluting the stock solution in the same solvent system.

2. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add a specific volume of the Abacavir-d4 internal standard working solution.

-

Add a suitable organic extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

-

Vortex the mixture for approximately 30 seconds to ensure thorough mixing.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

-

Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[4]

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][5]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 5mM formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical.[5][6]

-

Flow Rate: A flow rate of 0.2 mL/min is a common starting point.[6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Monitor the precursor-to-product ion transitions for both Abacavir and Abacavir-d4 using Multiple Reaction Monitoring (MRM). A common transition for Abacavir is m/z 287.3 → 191.2.[6]

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Abacavir to Abacavir-d4 against the concentration of the calibration standards.

-

Determine the concentration of Abacavir in the plasma samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

Caption: Workflow for Abacavir quantification in plasma.

This guide provides a foundational understanding of the properties and analytical applications of Abacavir-d4. Researchers should validate all methods in their own laboratory settings to ensure accuracy and precision.

References

- 1. veeprho.com [veeprho.com]

- 2. Abacavir-d4 | 1217731-56-0 | SYB73156 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Abacavir-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of Abacavir-d4, a deuterated analog of the antiretroviral drug Abacavir. Abacavir-d4 is primarily utilized as an internal standard for the quantification of Abacavir in biological samples by mass spectrometry.[1][2] Understanding its solubility in various organic solvents is critical for the development of analytical methods, formulation studies, and in vitro experimental design.

Solubility Data

Quantitative solubility data for Abacavir-d4 in specific organic solvents is not widely published. However, qualitative assessments are available from commercial suppliers. For reference, quantitative data for the non-deuterated form, Abacavir sulfate, is included. It is important to note that the solubility of the deuterated form may differ slightly from its non-deuterated counterpart.

Table 1: Solubility of Abacavir-d4 and Abacavir Sulfate

| Compound | Solvent | Solubility | Concentration |

| Abacavir-d4 | Acetonitrile:Methanol (1:1) | Soluble | - |

| Abacavir-d4 | Dimethyl Sulfoxide (DMSO) | Soluble[1] | - |

| Abacavir-d4 | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3][4] | - |

| Abacavir-d4 | Methanol | Slightly Soluble[3][4] | - |

| Abacavir (sulfate) | Dimethyl Sulfoxide (DMSO) | Soluble | ~0.15 mg/mL[5] |

| Abacavir (sulfate) | Water (distilled, 25°C) | Soluble | ~77 mg/mL[6] |

| Abacavir | Water (pH 7, 25°C) | Soluble | >80 mM[7] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental procedure in pharmaceutical research. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8]

Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a solute in a saturated solution at equilibrium.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of Abacavir-d4 solid to a known volume of the desired organic solvent (e.g., Methanol, DMSO, Acetonitrile) in a sealed glass vial.

-

Agitate the mixture using a mechanical shaker or magnetic stirrer at a constant, controlled temperature. The agitation period is typically 24 to 72 hours to ensure equilibrium is reached between the dissolved and undissolved solid.[8]

-

-

Phase Separation:

-

Once equilibrium is achieved, separate the undissolved solid from the solution.

-

This is typically done by centrifuging the sample, followed by filtering the supernatant through a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.[8]

-

-

Quantification:

-

Determine the concentration of Abacavir-d4 in the clear, saturated filtrate using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[8]

-

An accurate quantification requires the prior generation of a calibration curve using standard solutions of Abacavir-d4 at known concentrations.[8]

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[8]

-

Visualizations

Experimental Workflow: Shake-Flask Solubility

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.[8]

Signaling Pathway: Metabolic Activation of Abacavir

Abacavir is a prodrug that requires intracellular phosphorylation to become pharmacologically active. It is a nucleoside reverse transcriptase inhibitor (NRTI) that, once converted to its triphosphate form, acts as a chain terminator for DNA synthesis, inhibiting the HIV reverse transcriptase enzyme.[7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Abacavir D4 | CAS No. 1260619-56-4 In Stock | CAS No: 1260619-56-4 [aquigenbio.com]

- 3. usbio.net [usbio.net]

- 4. Abacavir-d4 | 1260619-56-4 [amp.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pharmacylibrary.com [pharmacylibrary.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. benchchem.com [benchchem.com]

Abacavir-d4: A Technical Guide to Isotopic Enrichment and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Abacavir-d4, a deuterated analog of the potent antiretroviral agent Abacavir. Utilized as an internal standard in pharmacokinetic and metabolic studies, the precise characterization of Abacavir-d4 is critical for generating accurate and reproducible data. This document outlines the synthesis, analytical methodologies for characterization, and typical specifications for this essential research compound.

Quantitative Data Summary

The isotopic enrichment and chemical purity of Abacavir-d4 are determined using sophisticated analytical techniques. The following tables summarize the typical quantitative data for this material.

Table 1: Isotopic Enrichment of Abacavir-d4

| Isotopic Species | Description | Specification |

| d4 | Percentage of molecules containing four deuterium atoms | - |

| d3 | Percentage of molecules containing three deuterium atoms | - |

| d2 | Percentage of molecules containing two deuterium atoms | - |

| d1 | Percentage of molecules containing one deuterium atom | - |

| d0 | Percentage of unlabeled Abacavir | - |

| Total Deuterated Forms (d1-d4) | Sum of all deuterated species | ≥99%[1] |

Note: Detailed batch-specific isotopic distribution data is typically available on the Certificate of Analysis from the supplier. The general specification from suppliers indicates a high level of deuterium incorporation.

Table 2: Chemical Purity of Abacavir-d4

| Parameter | Method | Specification |

| Chemical Purity | HPLC/UHPLC | ≥98% |

| Major Impurities | HPLC/UHPLC-MS | Individually specified on Certificate of Analysis |

| Residual Solvents | GC-MS | Conforms to ICH guidelines |

| Water Content | Karl Fischer Titration | Varies by batch |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of Abacavir-d4. These protocols are representative and may be subject to optimization.

Synthesis of Abacavir-d4

The synthesis of Abacavir-d4 is analogous to that of unlabeled Abacavir, with the critical introduction of deuterium atoms via a deuterated precursor. The most common strategy involves the use of cyclopropylamine-d4.

Step 1: Synthesis of Cyclopropylamine-d4

A plausible route to cyclopropylamine-d4 is the Hofmann rearrangement of cyclopropanecarboxamide-d4. This involves the treatment of the amide with a reagent like sodium hypobromite. The deuterated cyclopropanecarboxamide can be prepared from commercially available deuterated starting materials.

Step 2: Coupling Reaction

(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol is reacted with cyclopropylamine-d4 in a suitable solvent, such as n-butanol, at an elevated temperature. This reaction displaces the chlorine atom at the 6-position of the purine ring with the deuterated cyclopropylamino group.

Step 3: Purification

The resulting Abacavir-d4 is purified using column chromatography on silica gel with a suitable solvent system, such as a gradient of methanol in dichloromethane, to remove unreacted starting materials and byproducts. The purified product is then crystallized from an appropriate solvent to yield a solid material.

Isotopic Enrichment Analysis by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the isotopic distribution of Abacavir-d4.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).

Protocol:

-

Sample Preparation: A solution of Abacavir-d4 is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Chromatography: The sample is injected onto a C18 reverse-phase column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate Abacavir-d4 from any potential impurities.

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan from m/z 100 to 500.

-

Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Data is acquired in profile mode to accurately capture the isotopic peaks.

-

-

Data Analysis: The mass spectrum of the Abacavir-d4 peak is analyzed to determine the relative intensities of the ions corresponding to the d0, d1, d2, d3, and d4 species. The isotopic enrichment is calculated from the relative peak areas of these ions.

Chemical Purity Determination by Quantitative ¹H-NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the absolute purity of chemical compounds.[2]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

Protocol:

-

Sample Preparation:

-

An accurately weighed amount of Abacavir-d4 (e.g., 10-20 mg) is dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

An accurately weighed amount of a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone) is added to the solution. The internal standard should have a resonance signal that is well-resolved from the analyte signals.

-

-

NMR Data Acquisition:

-

A one-dimensional proton (¹H) NMR spectrum is acquired.

-

Key Parameters:

-

A calibrated 90° pulse is used.

-

A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard is employed to ensure full magnetization recovery.

-

A sufficient number of scans are acquired to achieve a high signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

The spectrum is processed with appropriate phasing and baseline correction.

-

The integrals of a well-resolved, non-exchangeable proton signal from Abacavir-d4 and a signal from the internal standard are carefully measured.

-

The purity of Abacavir-d4 is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of Abacavir-d4.

Caption: Synthetic pathway for Abacavir-d4.

Caption: Analytical workflow for Abacavir-d4 characterization.

References

The Potential of Abacavir-d4 in Advancing HIV Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of Abacavir-d4, a deuterated form of the potent anti-HIV drug Abacavir, in the landscape of HIV research and drug development. By strategically replacing hydrogen atoms with deuterium, Abacavir-d4 offers the prospect of altered metabolic pathways and improved pharmacokinetic profiles, opening new avenues for research and potentially enhanced therapeutic strategies. This document provides an in-depth overview of the core concepts, potential experimental designs, and data interpretation relevant to the investigation of Abacavir-d4.

Introduction to Abacavir and the Rationale for Deuteration

Abacavir is a cornerstone of highly active antiretroviral therapy (HAART), functioning as a nucleoside reverse transcriptase inhibitor (NRTI).[1][2][3] It is a synthetic carbocyclic analogue of guanosine that, once intracellularly phosphorylated to its active metabolite carbovir triphosphate (CBV-TP), competitively inhibits the HIV reverse transcriptase enzyme and terminates viral DNA chain elongation.[1][4][5]

The primary route of Abacavir metabolism involves alcohol dehydrogenase and glucuronyl transferase, leading to inactive metabolites.[1] The modification of drug metabolism through deuteration, known as the kinetic isotope effect, can lead to a more favorable pharmacokinetic profile.[][7][8] Replacing hydrogen with deuterium at key metabolic sites can slow down the rate of metabolic cleavage, potentially resulting in increased drug exposure, a longer half-life, and a reduced dosing frequency.[][9]

Mechanism of Action of Abacavir and Abacavir-d4

The fundamental mechanism of antiviral action for Abacavir-d4 is expected to be identical to that of Abacavir. The intracellular conversion to the active triphosphate metabolite and subsequent inhibition of HIV reverse transcriptase are processes that are unlikely to be affected by deuteration of the parent molecule.

The key steps in the mechanism of action are:

-

Cellular Uptake: Abacavir (or Abacavir-d4) is passively transported into host cells.

-

Intracellular Phosphorylation: Cellular kinases sequentially phosphorylate Abacavir to its active triphosphate form, carbovir triphosphate (CBV-TP).

-

Competitive Inhibition: CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of HIV reverse transcriptase.

-

Chain Termination: Incorporation of CBV-TP into the growing viral DNA chain results in termination of elongation due to the absence of a 3'-hydroxyl group.[4][5]

Potential Applications of Abacavir-d4 in HIV Research

The unique properties of Abacavir-d4 lend themselves to several key applications in HIV research:

Pharmacokinetic and Metabolism Studies

Abacavir-d4 can serve as a valuable tool for in-depth pharmacokinetic (PK) and metabolism studies. Its primary application would be as a stable isotope-labeled internal standard for quantitative bioanalysis of Abacavir using liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard is the gold standard in bioanalytical assays due to its similar chemical and physical properties to the analyte, which corrects for variability during sample preparation and analysis.

Furthermore, comparative PK studies between Abacavir and Abacavir-d4 can elucidate the impact of deuteration on drug absorption, distribution, metabolism, and excretion (ADME).

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Abacavir vs. Abacavir-d4

| Parameter | Abacavir | Abacavir-d4 (Predicted) |

| Bioavailability (%) | ~83%[1][10] | Potentially increased |

| Half-life (t½) (hours) | 1.5 - 2.0[1] | Potentially prolonged |

| Metabolism | Alcohol dehydrogenase, Glucuronyl transferase[1] | Slower rate of metabolism |

| Clearance | Primarily renal excretion of metabolites | Potentially reduced |

Investigation of Drug-Drug Interactions

The slower metabolism of Abacavir-d4 could be leveraged to study drug-drug interactions more sensitively. By extending the time the parent drug is present in the system, researchers can better observe and quantify the effects of co-administered drugs on its metabolic pathways.

Potential for Improved Therapeutic Profile

The primary therapeutic potential of a deuterated drug like Abacavir-d4 lies in the possibility of an improved dosing regimen. A longer half-life could translate to less frequent dosing, which can significantly improve patient adherence to treatment, a critical factor in managing HIV infection.[10]

Experimental Protocols

Protocol for Comparative Pharmacokinetic Analysis of Abacavir and Abacavir-d4 in a Preclinical Model

Objective: To compare the pharmacokinetic profiles of Abacavir and Abacavir-d4 in a suitable animal model (e.g., rats or non-human primates).

Methodology:

-

Animal Model: Select a cohort of healthy, age-matched animals.

-

Dosing: Administer a single oral dose of either Abacavir or Abacavir-d4 to separate groups of animals.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Sample Preparation: Process blood samples to extract plasma. Prepare calibration standards and quality control samples using Abacavir-d4 as the internal standard for the Abacavir analysis, and a different internal standard for the Abacavir-d4 analysis.

-

LC-MS/MS Analysis: Quantify the concentrations of Abacavir and Abacavir-d4 in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance) for both compounds using appropriate software.

Protocol for In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of Abacavir and Abacavir-d4 in liver microsomes.

Methodology:

-

Incubation: Incubate Abacavir and Abacavir-d4 separately with liver microsomes (e.g., human or rat) in the presence of NADPH.

-

Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the metabolic reaction by adding a suitable solvent (e.g., acetonitrile).

-

Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Data Analysis: Plot the percentage of remaining parent compound versus time and calculate the in vitro half-life.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Illustrative In Vitro Metabolic Stability Data

| Compound | In Vitro Half-life (minutes) in Human Liver Microsomes |

| Abacavir | Hypothetical Value: 45 |

| Abacavir-d4 | Hypothetical Value: 75 |

An increased in vitro half-life for Abacavir-d4 would provide strong evidence for the deuterium kinetic isotope effect and suggest a slower in vivo metabolism.

Conclusion

Abacavir-d4 represents a promising tool for advancing our understanding of Abacavir's pharmacology and for the potential development of an improved anti-HIV therapeutic. Its primary applications in research lie in its use as a superior internal standard for bioanalytical methods and in conducting detailed comparative pharmacokinetic and metabolic studies. The anticipated slower metabolism of Abacavir-d4 could translate into a more favorable dosing regimen, ultimately benefiting patient adherence and treatment outcomes. Further preclinical and clinical investigations are warranted to fully explore the potential of Abacavir-d4 in the fight against HIV.

References

- 1. Abacavir - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Abacavir | aidsmap [aidsmap.com]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 10. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Abacavir in Human Plasma by LC-MS/MS using Abacavir-d4 as an Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of abacavir in human plasma. The method utilizes a stable isotope-labeled internal standard, Abacavir-d4, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and pharmacokinetic studies. The method was validated according to the FDA's bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, precision, and stability over the desired concentration range.

Introduction

Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Therefore, a reliable and efficient analytical method for the quantification of abacavir in biological matrices is essential.

LC-MS/MS has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as Abacavir-d4, is critical for correcting for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[3][4] This application note describes a validated LC-MS/MS method for the determination of abacavir in human plasma using Abacavir-d4 as the internal standard.

Experimental Protocols

Materials and Reagents

-

Abacavir reference standard (purity >99%)

-

Abacavir-d4 internal standard (purity >95%, isotopic enrichment >95%)[5]

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

-

Analytical Column: Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent

Standard Solutions Preparation

Stock solutions of abacavir (1 mg/mL) and Abacavir-d4 (1 mg/mL) were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

Sample Preparation

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Abacavir-d4 internal standard working solution (concentration to be optimized).

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions were optimized to achieve sensitive and selective detection of abacavir and Abacavir-d4.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As described in the table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 5 |

| 3.5 | 5 |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | 9 psi |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (V) | Collision Energy (V) |

| Abacavir | 287.2 | 191.2 | 80 | 35 |

| Abacavir-d4 | 291.2 | 195.2 | 80 | 35 |

Method Validation

The LC-MS/MS method was validated in accordance with the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[6][7][8] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Abacavir | 1 - 5000 | y = 0.0025x + 0.0012 | > 0.998 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ | 1 | 98.5 | 4.2 | 99.1 | 5.5 |

| Low QC | 3 | 101.2 | 3.1 | 100.5 | 4.1 |

| Mid QC | 2500 | 99.8 | 2.5 | 100.1 | 3.2 |

| High QC | 4000 | 100.5 | 1.9 | 100.9 | 2.8 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 92.5 | 98.7 |

| Mid QC | 2500 | 94.1 | 99.2 |

| High QC | 4000 | 93.8 | 99.5 |

Visualizations

References

- 1. Abacavir - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. veeprho.com [veeprho.com]

- 4. caymanchem.com [caymanchem.com]

- 5. sussex-research.com [sussex-research.com]

- 6. labs.iqvia.com [labs.iqvia.com]

- 7. fda.gov [fda.gov]

- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

Application Notes: Quantitative Analysis of Abacavir in Human Plasma using Abacavir-d4 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Abacavir in human plasma samples using a stable isotope-labeled internal standard, Abacavir-d4. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection. The protocol covers sample preparation, chromatographic separation, and mass spectrometric conditions. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of Abacavir concentrations in plasma.

Introduction

Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection.[1] Accurate quantification of Abacavir in plasma is crucial for pharmacokinetic assessments and for ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Abacavir-d4, is the gold standard for quantitative bioanalysis using mass spectrometry. Abacavir-d4 shares identical chemical and physical properties with the analyte, ensuring that it co-elutes and experiences similar ionization effects, which corrects for variability during sample preparation and analysis. This protocol details a robust and reproducible method for the determination of Abacavir in human plasma.

Experimental Protocol

Materials and Reagents

-

Abacavir reference standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Deionized water

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm)[5]

Preparation of Solutions

-

Abacavir Stock Solution (1 mg/mL): Accurately weigh and dissolve the Abacavir reference standard in methanol to achieve a final concentration of 1 mg/mL.[6]

-

Abacavir-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve Abacavir-d4 in methanol to a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Abacavir stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of Abacavir-d4 at an appropriate concentration (e.g., 10 µg/mL) in the same diluent.[6]

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, calibrator, and QC.

-

Add 100 µL of plasma to the appropriately labeled tubes.

-

Spike with 10 µL of the Abacavir-d4 internal standard working solution.

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm)[5]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient can be optimized, for example:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Ramp to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-4.0 min: Return to 5% B

-

4.0-5.0 min: Column re-equilibration

-

-

Injection Volume: 5 µL

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Abacavir: m/z 287.2 → 191.2[7]

-

Abacavir-d4: m/z 291.2 → 191.2 (Predicted)

-

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 20 - 10,000 ng/mL | [8][9] |

| 29.8 - 9318 ng/mL | [7] | |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL | [8][9] |

| Accuracy | 90.3% - 104.8% | [8][9] |

| Precision (CV%) | 2.1% - 4.3% | [8][9] |

| Recovery (Abacavir) | 62.86% - 63.62% | [8][9] |

| Recovery (Internal Standard) | 60.71% - 62.49% | [8][9] |

Workflow Diagram

Caption: Experimental workflow for Abacavir analysis in plasma.

Conclusion

The described LC-MS/MS method using Abacavir-d4 as an internal standard provides a reliable and sensitive approach for the quantification of Abacavir in human plasma. The protocol is robust and can be adapted for high-throughput analysis in a research setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications.

References

- 1. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. db.cngb.org [db.cngb.org]

- 4. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. asianpubs.org [asianpubs.org]

Quantitative Analysis of Abacavir in Biological Matrices Using Abacavir-d4 as an Internal Standard

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection, in various biological matrices.[1][2] The use of a stable isotope-labeled internal standard, Abacavir-d4, ensures high accuracy and precision in the quantification, particularly for mass spectrometry-based methods.[1][3][4] This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of Abacavir.

Introduction

Abacavir is a crucial component of highly active antiretroviral therapy (HAART) for the management of Human Immunodeficiency Virus (HIV) infection.[2] Monitoring its concentration in biological fluids is essential for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential toxicities.[5] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Abacavir in biological matrices, such as plasma, serum, and tissue homogenates. The methodology adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[3][6][7][8][9]

Abacavir is primarily metabolized in the liver by alcohol dehydrogenase and glucuronyl transferase to inactive metabolites.[10][11][12] Less than 2% of the drug is excreted unchanged in the urine.[11][13] Understanding its metabolic pathway is crucial for interpreting pharmacokinetic data.

Experimental Protocols

Materials and Reagents

-

Abacavir reference standard

-

HPLC-grade methanol, acetonitrile, ethyl acetate, and dichloromethane[15]

-

Formic acid and ammonium formate[15]

-

Deionized water

-

Human plasma (or other relevant biological matrix) from drug-free donors

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended. The following are representative instrument conditions:

-

LC System: A system capable of delivering reproducible gradients and with a temperature-controlled autosampler.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) is suitable for separation.[16]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in the positive ion mode.[15]

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of Abacavir and Abacavir-d4 are prepared in a suitable solvent, such as methanol or water, at a concentration of 1 mg/mL.[16] Working solutions are then prepared by serial dilution of the stock solutions. Calibration standards and quality control samples are prepared by spiking blank biological matrix with the appropriate working solutions.[15]

Sample Preparation

The following are two common methods for extracting Abacavir and Abacavir-d4 from biological matrices:

2.4.1. Solid-Phase Extraction (SPE)

-

Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the plasma sample (pre-spiked with Abacavir-d4 internal standard) onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[17]

2.4.2. Liquid-Liquid Extraction (LLE)

-

To a known volume of the biological sample, add the Abacavir-d4 internal standard solution.

-

Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).[15]

-

Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[15][18]

LC-MS/MS Analysis

The reconstituted samples are injected into the LC-MS/MS system. The following are typical parameters:

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly used.

-

Injection Volume: Typically 5-10 µL.

-

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for Abacavir and Abacavir-d4 are monitored. For Abacavir, a common transition is m/z 287.2 → 191.2.[15][19]

Data Presentation

The following tables summarize the key quantitative data for a typical validated method for the analysis of Abacavir in human plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Model | Linear, 1/x² weighting |

| Linearity Range | 1 - 5000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Mid QC | 200 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| High QC | 4000 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

LLOQ: Lower Limit of Quantification

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 85 - 115% | 85 - 115% |

| High QC | 4000 | 85 - 115% | 85 - 115% |

Mandatory Visualizations

Abacavir Metabolism Pathway

References

- 1. caymanchem.com [caymanchem.com]

- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. Population Pharmacokinetics and Pharmacodynamic Modeling of Abacavir (1592U89) from a Dose-Ranging, Double-Blind, Randomized Monotherapy Trial with Human Immunodeficiency Virus-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elearning.unite.it [elearning.unite.it]

- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. fda.gov [fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Abacavir - Wikipedia [en.wikipedia.org]

- 13. Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. db.cngb.org [db.cngb.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. researchgate.net [researchgate.net]

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Abacavir-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the antiretroviral drug Abacavir, using its deuterated analog, Abacavir-d4, as an internal standard. The methodology is centered around liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), providing excellent specificity and accuracy for pharmacokinetic studies and therapeutic drug monitoring. This document provides detailed experimental protocols, data presentation, and visual workflows to aid in the implementation of this analytical method.

Introduction

Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 infection. Accurate and precise quantification of Abacavir in biological matrices is crucial for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring to ensure optimal efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard, such as Abacavir-d4, is the gold standard in quantitative mass spectrometry. It effectively compensates for variations during sample preparation and analytical stages, thereby enhancing the accuracy and precision of the results. High-resolution mass spectrometry (HRMS) offers significant advantages over traditional tandem mass spectrometry by providing accurate mass measurements, which increases confidence in compound identification and reduces potential interferences.

This application note provides a comprehensive protocol for the extraction and quantitative analysis of Abacavir from human plasma using Abacavir-d4 as an internal standard, followed by detection using LC-HRMS.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed for the efficient extraction of Abacavir and Abacavir-d4 from human plasma.

Materials:

-

Human plasma samples

-

Abacavir and Abacavir-d4 reference standards

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

SPE cartridges (e.g., C18)

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Spiking: To 100 µL of human plasma, add 10 µL of Abacavir-d4 internal standard working solution (concentration to be optimized based on expected analyte levels). For calibration standards and quality control samples, spike with the appropriate concentrations of Abacavir working solutions.

-

Precipitation: Add 200 µL of 0.1% formic acid in methanol to the plasma samples. Vortex for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (see LC-HRMS conditions below). Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

HRMS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 350°C.

-

Sheath Gas Flow: 40 arbitrary units.

-

Auxiliary Gas Flow: 10 arbitrary units.

-

Full Scan MS Resolution: 70,000.

-

Scan Range: m/z 100-500.

-

Data Acquisition: Full scan with data-dependent MS/MS (dd-MS2) or targeted selected ion monitoring (t-SIM) for quantification.

Data Presentation

High-Resolution Mass Spectrometry Data

The high-resolution nature of the mass spectrometer allows for the determination of accurate mass-to-charge ratios (m/z) for the precursor and fragment ions, enabling confident identification and quantification.

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) |

| Abacavir | C₁₄H₁₈N₆O | 286.1542 | 287.1615 | < 5 |

| Abacavir-d4 | C₁₄H₁₄D₄N₆O | 290.1793 | 291.1866 | < 5 |

Quantitative Performance

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes the expected performance characteristics of the assay.

| Parameter | Result |

| Linearity Range | 1 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Matrix Effect | Minimal and compensated by the internal standard |

| Recovery | Consistent and reproducible |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Abacavir-d4 analysis.

Fragmentation Pathway of Abacavir

The fragmentation of Abacavir in the mass spectrometer provides structural information and is crucial for developing selective reaction monitoring (SRM) methods in tandem MS or for confirmation in HRMS.

Caption: Proposed fragmentation pathway of protonated Abacavir.

Conclusion